4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole
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Overview
Description
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves the condensation of appropriate phenylamines with sulfur sources or the application of cyclization reactions under specific conditions. For instance, a similar compound, 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, was synthesized through the reaction of 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid, showcasing a method that could potentially be adapted for the synthesis of 4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole (Li-he Yin et al., 2008).
Molecular Structure Analysis
The molecular structure of thiazole derivatives reveals significant information about their chemical behavior. The structure is characterized by specific angles and distances between atoms within the molecule, contributing to its reactivity and properties. Studies on similar molecules, such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, have demonstrated intermolecular interactions, including C–H⋯O, C–H⋯N, and π–π stacking, that influence the molecular arrangement in crystals (A. Banu et al., 2013).
Chemical Reactions and Properties
The chemical reactions of 4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole can be anticipated to involve interactions at the thiazole ring or the substituent phenyl rings. For example, related compounds have been employed in the synthesis of Schiff bases and explored for their antimicrobial activity, highlighting the reactivity of the functional groups present in these molecules (Divyaraj Puthran et al., 2019).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined by the specific substituents on the thiazole ring and their interaction with the environment. Studies on similar compounds provide insights into how molecular structure affects physical properties, including crystallinity and stability (B. Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the electronic nature of the substituents on the thiazole ring. For instance, the presence of a fluorine atom can significantly affect the electronic distribution within the molecule, thereby altering its reactivity. Research into related compounds, like 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, provides valuable information on how substituent effects influence chemical behavior (Umesha Kundapur et al., 2012).
properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNOS/c1-19-15-8-7-12(9-13(15)17)14-10-20-16(18-14)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZLGIZEBOKSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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